Proxyl nitroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

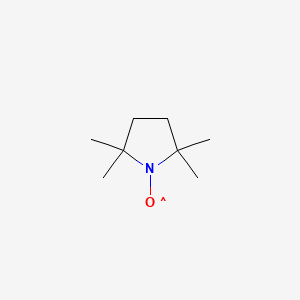

PROXYL is a member of aminoxyls and a member of pyrrolidines. It has a role as a radical scavenger.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Proxyl nitroxide exhibits potent antioxidant capabilities, which have been extensively studied for their implications in protecting against oxidative stress. Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action : Proxyl nitroxides can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage to cells. They can also modulate redox states within cells, contributing to cellular protection against oxidative injury .

- Case Study : A study demonstrated that 3-carbamoyl this compound significantly reduced airway inflammation and hyperresponsiveness in allergic asthma models . This suggests its potential use in treating respiratory conditions exacerbated by oxidative stress.

Cancer Research

Proxyl nitroxides are being explored for their anticancer properties, particularly due to their ability to induce apoptosis and inhibit tumor growth.

- Mechanism of Action : Proxyl nitroxides can disrupt mitochondrial function in cancer cells, leading to increased ROS production and subsequent apoptosis. For instance, mitochondrially targeted carboxy this compound was shown to preferentially kill cancer cells while sparing normal cells .

- Case Study : In a study involving Burkitt lymphoma cells (Daudi), treatment with mitochondrially targeted carboxy this compound led to decreased cell viability and increased markers of apoptosis under both hypoxic and normoxic conditions .

Imaging Techniques

Proxyl nitroxides serve as effective contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.

- Applications : They are utilized to monitor intracellular processes such as redox reactions and oxygen levels within tissues. Their stability allows for prolonged imaging sessions without significant degradation .

- Case Study : Research has shown that nitroxides can be used as probes in electron paramagnetic resonance (EPR) imaging, enhancing the detection of biological processes at the cellular level .

Cardiovascular Applications

The ability of proxyl nitroxides to modulate blood flow and reduce hypertension has been documented.

- Mechanism of Action : By mimicking superoxide dismutase (SOD), proxyl nitroxides help to detoxify superoxide radicals, thereby improving endothelial function and reducing vascular inflammation .

- Case Study : Clinical trials have indicated that certain nitroxide derivatives can lower blood pressure in hypertensive models, suggesting their potential utility in managing cardiovascular diseases .

Neuroprotective Effects

Proxyl nitroxides have shown promise in protecting neuronal cells from oxidative damage.

- Mechanism of Action : They inhibit lipid peroxidation and protect against ischemia/reperfusion injury by scavenging free radicals generated during these processes .

- Case Study : In models of neurodegenerative diseases, proxyl nitroxides have been found to preserve neuronal integrity and function, indicating their potential role in therapeutic strategies for conditions like Alzheimer's disease .

Data Summary Table

Eigenschaften

CAS-Nummer |

3229-53-6 |

|---|---|

Molekularformel |

C8H16NO |

Molekulargewicht |

142.22 g/mol |

InChI |

InChI=1S/C8H16NO/c1-7(2)5-6-8(3,4)9(7)10/h5-6H2,1-4H3 |

InChI-Schlüssel |

RPDUDBYMNGAHEM-UHFFFAOYSA-N |

SMILES |

CC1(CCC(N1[O])(C)C)C |

Kanonische SMILES |

CC1(CCC(N1[O])(C)C)C |

Key on ui other cas no. |

3229-53-6 |

Synonyme |

2,2,5,5-tetramethylpyrrolidine-N-oxyl nitroxide proxyl nitroxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.